molecular formula C8H11ClINSi B1451292 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine CAS No. 1138444-01-5

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine

Cat. No. B1451292
M. Wt: 311.62 g/mol
InChI Key: RXQKTAFCWPMXTO-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine is a halogenated heterocycle . Its molecular formula is C8H11ClINSi and it has a molecular weight of 311.62 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine is CSi(C)c1c(Cl)nccc1I . This notation represents the structure of the molecule.


Physical And Chemical Properties Analysis

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine is a solid . Its molecular weight is 311.62 . The compound’s exact mass based on specific isotopes is not provided .

Scientific Research Applications

Chemical Synthesis

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine is utilized in chemical synthesis processes. One study showcases its application in the one-pot synthesis of nitrogen-containing polycyclic delta-lactones. This involves a reaction sequence with bis(trimethylsilyl)ketene acetals and methylchloroformate, leading to bicyclic nitrogen-containing lactones, characterized by X-ray crystallography (Rudler, 2002).

Advanced Material Synthesis

The compound is also instrumental in synthesizing advanced materials. In a study, 2-Chloro-1,3-bis(trimethylsilyl)-1,3-diaza-2-metalla-[3]ferrocenophanes, containing yttrium and scandium, were prepared starting from YCl3 and ScCl3, respectively. The structural analysis was carried out using X-ray structural analysis and NMR spectroscopy (Wrackmeyer, 2008).

Synthesis of Heterocycles

It plays a role in the synthesis of heterocycles. A study reported the synthesis and characterization of pyridines substituted with five different elements, utilizing 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine among other compounds. The study included novel methodologies for dehalocyanation of iodopyridines and rapid microwave-assisted acidic hydrolysis of 2-fluoropyridines (Kieseritzky, 2010).

Chemical Transformations

Its utility extends to facilitating various chemical transformations. For instance, silyl-mediated halogen/halogen displacement in pyridines and other heterocycles was studied, revealing that heating with bromotrimethylsilane leads to halogen exchange in certain chloropyridines and bromopyridines (Schlosser, 2002).

Catalysis

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine is involved in catalytic processes as well. A study utilized tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals as catalysts for ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines, resulting in aminomethylated products (Nagae, 2015).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to handle it with care, and in case of skin contact, wash off with soap and plenty of water .

properties

IUPAC Name

(2-chloro-4-iodopyridin-3-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClINSi/c1-12(2,3)7-6(10)4-5-11-8(7)9/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQKTAFCWPMXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CN=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClINSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673854
Record name 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine

CAS RN

1138444-01-5
Record name 2-Chloro-4-iodo-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KN Voronin - 2012 - dl.uncw.edu
… Table 2-4, Entry 1 features another example of a high-yielding deuterium incorporation; gratifyingly, the reaction of 2-chloro-4-iodo-3-trimethylsilyl pyridine demonstrated that TMAF was …
Number of citations: 3 dl.uncw.edu

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